5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound is a derivative of 6-Methoxybenzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds like (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride has been analyzed using techniques like IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield final derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR, 1H, 13C NMR and mass spectral data .
Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a family of chemicals that have been synthesized and structurally analyzed to understand their reactivity and potential applications better. For instance, similar compounds have been synthesized through reactions involving various derivatives and analyzed using crystallography to determine their structures and potential reactivities (Al-Sheikh et al., 2009). The detailed analysis of these compounds provides a foundation for exploring their applications in different scientific domains.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of pro-inflammatory mediators, leading to an overall reduction in inflammation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of pro-inflammatory mediators, leading to a decrease in inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-15(2)21-12(18)9(13(19)22-15)7-16-14-17-10-5-4-8(20-3)6-11(10)23-14/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSNEZTYONXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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